molecular formula C13H14BrNO3S B2486967 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1234836-36-2

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2486967
CAS No.: 1234836-36-2
M. Wt: 344.22
InChI Key: DDUSDGBXYFBSKL-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of a precursor compound.

    Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): A radical initiator.

    Triethyl phosphite: Used in the formation of phosphonate intermediates.

    Palladium catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The furan ring and bromine atom may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of a bromine atom, furan ring, and sulfonamide group. This combination imparts specific chemical and biological properties that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUSDGBXYFBSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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